5-(Difluoromethoxy)chroman-4-one
Description
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-7-9(8)6(13)4-5-14-7/h1-3,10H,4-5H2 |
InChI Key |
MKKHXLLACZTUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Radical-mediated reactions are a common approach for synthesizing 5-(Difluoromethoxy)chroman-4-one. These reactions typically involve the introduction of the difluoromethoxy group (-OCHF₂) into the chroman framework under controlled conditions.
-
- Solvent: Dimethyl sulfoxide (DMSO) is preferred for stabilizing radical intermediates.
- Temperature: Moderate temperatures are used to prevent decomposition of intermediates.
- Reaction Time: Optimized to balance yield and purity.
Mechanism :
The electron-withdrawing nature of the difluoromethoxy group enhances electrophilicity at adjacent positions on the chroman ring, facilitating radical generation and subsequent substitution reactions.
Electrophilic Substitution
Electrophilic substitution provides an alternative pathway for synthesizing this compound. The process involves activating the chroman ring through electron-withdrawing groups and introducing the difluoromethoxy substituent.
-
- Starting Material: Chroman-4-one scaffold.
- Reagents: Difluoromethyl ether or similar compounds.
- Catalysts: Acidic or basic catalysts to promote substitution.
Optimization :
Reaction conditions such as solvent choice (e.g., ethanol or toluene) and temperature (e.g., 80–170°C) are adjusted to improve yields, which can vary between 8–88% depending on the catalyst used.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored as a method to enhance reaction efficiency and reduce processing time. This technique applies high-energy microwaves to accelerate chemical reactions.
-
- Temperature: Typically between 120°C and 170°C.
- Reaction Time: Reduced to as little as one hour.
- Solvents: Ethanol or water, depending on reagent compatibility.
Results :
Yields are generally improved when using bases like diisopropylamine (DIPA) or morpholine, with maximum yields reaching up to 88% under optimized conditions.
Industrial Cyclization Processes
A novel industrial method for cyclization has been proposed for large-scale production of chroman derivatives, including this compound.
Steps :
- Cyclization Reaction: Oxalyl chloride and aluminum trichloride are used as reagents to form the chroman ring structure.
- Oxidation Reaction: Chromium oxide (VI) is employed for oxidizing intermediates.
Data Table: Reaction Optimization Parameters
| Method | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Radical-Mediated | DMSO | Moderate | None | Variable |
| Electrophilic Substitution | Ethanol/Toluene | 80–170 | Acidic/Basic | 8–88 |
| Microwave-Assisted | Ethanol/Water | 120–170 | DIPA/Morpholine | Up to 88 |
| Industrial Cyclization | Various | Controlled | Chromium oxide (VI), Aluminum trichloride | ~60 |
Notes
- The electron-withdrawing difluoromethoxy group significantly influences reactivity and product stability during synthesis.
- Microwave-assisted synthesis offers advantages in terms of time efficiency and yield improvement compared to traditional heating methods.
- Industrial methods prioritize scalability and cost-effectiveness but may require specialized equipment for cyclization processes.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, chromanols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Difluoromethoxy)chroman-4-one is a synthetic compound belonging to the chromanone class, characterized by its unique difluoromethoxy substitution at the 5-position. This modification enhances its chemical reactivity and potential biological activity, making it a subject of interest in various scientific research applications. Here, we explore its applications in medicinal chemistry, focusing on its biological activities, synthesis methods, and comparative analysis with other chromanone derivatives.
Pharmaceutical Potential
The unique structure of this compound allows for exploration in several pharmaceutical applications:
- Antioxidant Activity : Similar to other chromanones, this compound exhibits potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Studies suggest that modifications in chromanone derivatives can enhance neuroprotective activities, making this compound a candidate for further investigation in neurodegenerative disease treatments .
- Lipid Lowering Effects : Recent research indicated that certain chromanone derivatives could reduce lipid accumulation in hepatocytes, suggesting a potential role in managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
Research on the interactions of this compound with biological targets is crucial for understanding its mechanism of action. Studies often involve:
- In vitro Assays : Evaluating the compound's efficacy against specific targets such as enzymes or receptors involved in lipid metabolism.
- Animal Models : Testing the compound's pharmacokinetics and therapeutic effects in vivo to assess its potential as a treatment option.
Comparative Analysis with Other Chromanone Derivatives
To better understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| Chroman-4-one | Basic chromanone structure | Found in natural products; exhibits antioxidant properties |
| 7-Hydroxychroman-4-one | Hydroxyl group at C7 | Increased solubility; potential neuroprotective effects |
| 3-Benzylidene-chroman-4-one | Benzylidene substituent at C3 | Enhanced antioxidant activity |
| 6-Methoxy-7-hydroxychroman-4-one | Methoxy and hydroxyl groups at C6 and C7 | Noted for significant anti-inflammatory properties |
| 3-Hydroxyflavone | Flavonoid structure | Known for diverse pharmacological activities |
The difluoromethoxy substitution in this compound may enhance its selectivity towards biological targets compared to these derivatives, potentially leading to novel therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)chroman-4-one involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Chroman-4-one Derivatives
Structural and Physicochemical Properties
The table below compares 5-(difluoromethoxy)chroman-4-one with structurally related compounds, focusing on substituents, molecular weight, and key functional groups:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| This compound | -OCF₂H (5) | C₁₀H₈F₂O₃ | 214.17* | High lipophilicity; metabolic stability | [1, 4] |
| 5-Bromo-7-fluorochroman-4-one | -Br (5), -F (7) | C₉H₆BrFO₂ | 245.05 | Halogenated; potential electrophilic sites | [5, 6] |
| 5-Methoxy-3-chromanone | -OCH₃ (5) | C₁₀H₁₀O₃ | 178.19 | Methoxy group; lower polarity | [7] |
| 5,7-Dihydroxy-8-methoxy-6-methyl-3-(2’-hydroxy-4’-methoxybenzyl)chroman-4-one | Multiple hydroxyl, methoxy, benzyl groups | C₁₉H₂₀O₇ | 360.36 | Complex substitution; bioactive potential | [14] |
| (R)-5,7-difluorochroman-4-ol | -F (5,7), -OH (4) | C₉H₈F₂O₂ | 198.16 | Chiral center; fluorinated alcohol | [15] |
*Calculated based on molecular formula.
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups : Fluorine and bromine substituents increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites).
- Polar vs. Non-polar Groups: Methoxy groups improve solubility, while difluoromethoxy balances lipophilicity and metabolic stability, making it favorable for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
